molecular formula C7H11Cl2N5 B6321548 6-Hydrazino-1H-indazol-3-ylamine dihydrochloride CAS No. 1303968-48-0

6-Hydrazino-1H-indazol-3-ylamine dihydrochloride

Cat. No. B6321548
CAS RN: 1303968-48-0
M. Wt: 236.10 g/mol
InChI Key: RKOTVBDEVQLPGJ-UHFFFAOYSA-N
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Description

“6-Hydrazino-1H-indazol-3-ylamine dihydrochloride” is a chemical compound with the CAS Number: 1303968-48-0 . It has a molecular weight of 236.1 . The compound is an off-white solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9N5.2ClH/c8-7-5-2-1-4 (10-9)3-6 (5)11-12-7;;/h1-3,10H,9H2, (H3,8,11,12);2*1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is an off-white solid . It has a molecular weight of 236.1 .

Scientific Research Applications

Synthesis and Molecular Properties

Research has demonstrated the utility of hydrazinyl imidazoles in the synthesis of Schiff bases, triazoles, and azetidinones. These compounds, derived from reactions involving hydrazine, show promise due to their predicted molecular hydrophobicity, conformational flexibility, and good bioactivity scores. Notably, some derivatives exhibited significant antibacterial and antifungal activities, suggesting potential applications in developing antimicrobial agents (Rekha et al., 2019).

Antimicrobial Activity

The synthesis of new heterocyclic compounds using 2-Hydrazino benzoxazole has been explored, leading to derivatives with potential antimicrobial properties. This research underscores the versatility of hydrazinyl compounds in synthesizing biologically active molecules (Abood, 2016).

Chemical Reactivity and Compound Synthesis

The reactivity of hydrazino compounds with various nucleophiles has been studied, illustrating their utility in synthesizing a range of chemical structures. For example, the selective displacement of chlorine atoms in certain conditions has been observed, leading to the synthesis of complex molecules with potential applications in medicinal chemistry and drug development (Adembri et al., 1976).

Molecular Docking and Biological Screening

Recent studies have explored the synthesis of novel pyridine and fused pyridine derivatives, employing hydrazinyl compounds as key intermediates. These compounds were subjected to molecular docking screenings, revealing moderate to good binding energies, which could inform the design of molecules with specific biological targets. Additionally, their antimicrobial and antioxidant activities were evaluated, indicating potential applications in drug discovery (Flefel et al., 2018).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6-hydrazinyl-1H-indazol-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5.2ClH/c8-7-5-2-1-4(10-9)3-6(5)11-12-7;;/h1-3,10H,9H2,(H3,8,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOTVBDEVQLPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NN)NN=C2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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